2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS No.: 2034379-81-0
Cat. No.: VC6621688
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034379-81-0 |
|---|---|
| Molecular Formula | C14H15N3O2 |
| Molecular Weight | 257.293 |
| IUPAC Name | (2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C14H15N3O2/c18-14(13-2-1-7-19-13)16-5-6-17-11(9-16)8-12(15-17)10-3-4-10/h1-2,7-8,10H,3-6,9H2 |
| Standard InChI Key | RZPLDOOSOFYYFZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CO4 |
Introduction
The compound 2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. Despite the lack of specific literature directly referencing this compound, its structural components suggest it may exhibit properties similar to other pyrazolo[1,5-a]pyrazine derivatives, which are known for their antimicrobial and anticancer effects.
Potential Biological Activities
Given the structural similarity to known biologically active compounds, 2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine may exhibit:
-
Antimicrobial Activity: Pyrazolo[1,5-a]pyrazine derivatives have shown efficacy against various microbial strains by inhibiting key enzymes involved in cell wall synthesis.
-
Anticancer Activity: These compounds can modulate cell cycle regulation and induce apoptosis in cancer cells by targeting specific kinases.
Research Findings and Data
While specific data on this compound is not available, related compounds have demonstrated significant biological activities:
| Compound Type | Biological Activity | MIC/IC | Target |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazine Derivatives | Antimicrobial | 1.56-6.25 µg/mL | Mycobacterial Fatty Acid Synthase I |
| Pyrazolo[1,5-a]pyrazine Derivatives | Anticancer | Varies | CDK2, Apoptotic Pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume